

Application of Palladium-Platinum Nanomaterials in Biomedical Sensors

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Compound of Interest

Compound Name: *Palladium platinum*

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Introduction

Palladium-platinum (Pd-Pt) bimetallic and alloy nanostructures are emerging as highly effective materials in the design of advanced biomedical sensors. Their unique synergistic properties, including enhanced catalytic activity, superior stability, and excellent biocompatibility, offer significant advantages over their monometallic counterparts.^{[1][2][3]} These nanomaterials are being integrated into a variety of sensing platforms, such as electrochemical, colorimetric, and immunosensors, for the sensitive and selective detection of a wide range of biologically relevant analytes. This document provides detailed application notes and protocols for the use of Pd-Pt nanomaterials in biomedical sensing, targeting key analytes such as hydrogen peroxide, glucose, and cancer biomarkers.

Key Applications and Performance Data

The enhanced catalytic and peroxidase-like activities of Pd-Pt nanomaterials make them ideal for various biomedical sensing applications.^{[4][5][6]} Below is a summary of their performance in detecting crucial biomarkers.

Electrochemical Sensing

Electrochemical sensors leveraging Pd-Pt nanomaterials often exhibit high sensitivity and low detection limits due to the efficient electrocatalytic properties of the nanostructures.^{[7][8]}

Table 1: Performance of Pd-Pt Based Electrochemical Biosensors

Target Analyte	Sensor Configuration	Linear Range	Limit of Detection (LOD)	Sensitivity	Reference
Hydrogen Peroxide (H ₂ O ₂)	PPy-PtPd Nanoparticles on Glassy Carbon Electrode	2.5–8000 µM	-	1360.83 µA·mM ⁻¹ ·cm ⁻²	[7]
Sarcosine (Prostate Cancer Biomarker)	Ti ₃ C ₂ T _x /Pt–Pd Nanocomposite with Sarcosine Oxidase	1–1000 µM	0.16 µM	84.1 µA/mM cm ²	[4][9]

Colorimetric and Immuno-sensing

The nanozyme (peroxidase-mimicking) activity of Pd-Pt nanoparticles is widely utilized in colorimetric assays and immunoassays, providing a stable and cost-effective alternative to natural enzymes.[6][10]

Table 2: Performance of Pd-Pt Based Colorimetric and Immuno-sensors

Target Analyte	Sensor Type	Linear Range	Limit of Detection (LOD)	Assay Time	Reference
Staphylococcus aureus (Protein A)	Paper-Based Immunoassay with Pd@Pt Nanozymes	-	9.56 ng/mL	< 30 min	[6]
Collagen Type II	Nanoparticle-Linked Immunosorbent Assay (NLISA)	1 ng mL ⁻¹ – 50 µg mL ⁻¹	1 ng mL ⁻¹	-	[4] [5]
C-reactive protein (CRP)	Lateral Flow Immunoassay with Au@Ag-Pt Nanozymes	-	15 pg mL ⁻¹	-	[11]

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Pd@Pt Core-Shell Nanoparticles

This protocol details the synthesis of mesoporous palladium@platinum (Pd@Pt) core-shell nanoparticles with peroxidase-like activity, suitable for use in enzyme-linked immunosorbent assay (ELISA)-like formats.[\[5\]](#)

Materials:

- Potassium tetrachloroplatinate(II) (K₂PtCl₄)
- Sodium tetrachloropalladate(II) (Na₂PdCl₄)
- Hydrochloric acid (HCl, 6 M)

- Pluronic® F127
- Ascorbic acid
- Deionized (DI) water
- Ultrasonic cleaner

Procedure:

- Prepare a precursor solution by combining 1.8 mL of 20 mM K_2PtCl_4 , 0.2 mL of 20 mM Na_2PdCl_4 , and 44 μL of 6 M HCl.
- Add 20 mg of Pluronic® F127 to the solution.
- Completely dissolve the mixture using an ultrasonic cleaner for 30 seconds.
- Add 2 mL of 100 mM ascorbic acid to the solution.
- Sonicate the final mixture for another 30 seconds to initiate the nanoparticle formation.
- The resulting mesoporous Pd@Pt nanoparticles can be purified by centrifugation and redispersed in DI water for storage and subsequent use.

Protocol 2: Fabrication of an Electrochemical Sensor for Hydrogen Peroxide

This protocol describes the fabrication of a non-enzymatic hydrogen peroxide sensor using polypyrrole-decorated platinum-palladium bimetallic nanoparticles on a glassy carbon electrode (GCE).^[7]

Materials:

- Glassy Carbon Electrode (GCE)
- Pyrrole monomer
- Platinum(IV) chloride (H_2PtCl_6)

- Palladium(II) chloride (PdCl_2)
- Supporting electrolyte (e.g., 0.5 M H_2SO_4)
- Phosphate buffered saline (PBS)
- Electrochemical workstation

Procedure:

- **Electrode Preparation:** Polish the GCE with alumina slurry, then sonicate in ethanol and DI water to clean the surface.
- **Electropolymerization of Polypyrrole (PPy):** In an electrochemical cell containing an aqueous solution of pyrrole monomer and a supporting electrolyte, apply a constant potential or cyclic voltammetry to electropolymerize a thin film of PPy onto the GCE surface.
- **Electrodeposition of Pt-Pd Nanoparticles:** Transfer the PPy-modified GCE to a solution containing H_2PtCl_6 and PdCl_2 . Electrodeposit the Pt-Pd nanoparticles onto the PPy film using cyclic voltammetry or chronoamperometry. The ratio of Pt to Pd can be controlled by adjusting the precursor concentrations.
- **Sensor Activation:** Cycle the potential of the fabricated PPy-PtPd/GCE in a blank PBS solution to stabilize the electrode surface.
- **Electrochemical Detection of H_2O_2 :** The sensor is now ready for the amperometric detection of hydrogen peroxide. Apply a suitable working potential and measure the current response upon the addition of H_2O_2 to a stirred PBS solution.

Protocol 3: Colorimetric Detection using Pd-Pt Nanozymes in a Lateral Flow Immunoassay

This protocol outlines the general steps for utilizing Pd-Pt nanozymes in a sandwich-format lateral flow immunoassay (LFIA) for the detection of a target analyte, such as a specific protein biomarker.^{[12][13]}

Materials:

- Nitrocellulose membrane
- Sample pad, conjugate pad, and absorbent pad
- Backing card
- Pd-Pt nanozymes
- Capture antibody (specific to the target analyte)
- Detection antibody (specific to the target analyte)
- Blocking buffer (e.g., BSA solution)
- Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide
- Wash buffer (e.g., PBS with Tween 20)

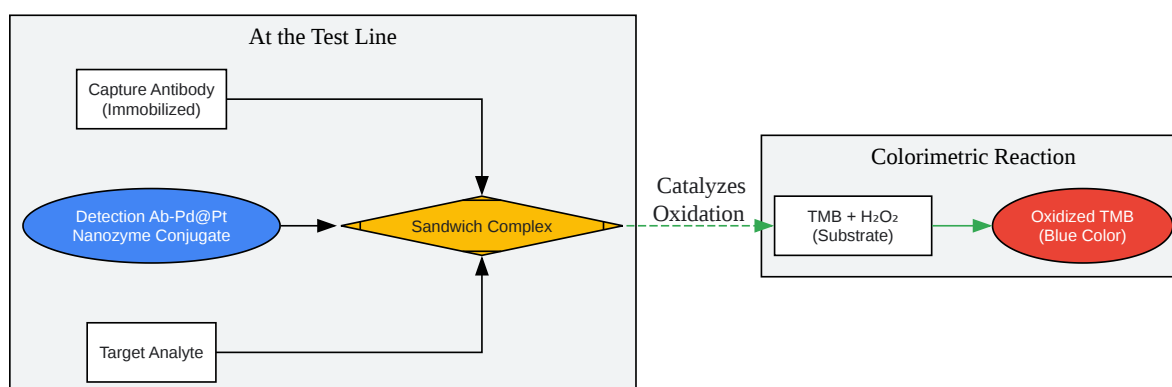
Procedure:

- Preparation of Nanozyme-Antibody Conjugates: Conjugate the Pd-Pt nanozymes to the detection antibody using a suitable method, such as passive adsorption or covalent coupling.
- Fabrication of the LFIA Strip:
 - Immobilize the capture antibody onto the nitrocellulose membrane to form the test line.
 - Immobilize a secondary antibody (e.g., anti-species IgG) to form the control line.
 - Assemble the sample pad, conjugate pad (containing the dried nanozyme-antibody conjugates), nitrocellulose membrane, and absorbent pad onto the backing card.
- Assay Procedure:
 - Apply the sample containing the target analyte to the sample pad.
 - The sample migrates along the strip by capillary action.
 - In the conjugate pad, the analyte binds to the nanozyme-labeled detection antibody.

- At the test line, the analyte-nanozyme-antibody complex is captured by the immobilized capture antibody, forming a sandwich structure.
- Excess nanozyme-antibody conjugates are captured at the control line.
- Signal Generation:
 - After the sample has migrated, apply a solution containing the TMB substrate and H_2O_2 to the test and control lines.
 - The peroxidase-like activity of the captured Pd-Pt nanozymes will catalyze the oxidation of TMB, producing a visible color change (typically blue).
 - The intensity of the color at the test line is proportional to the concentration of the analyte in the sample.

Visualizations

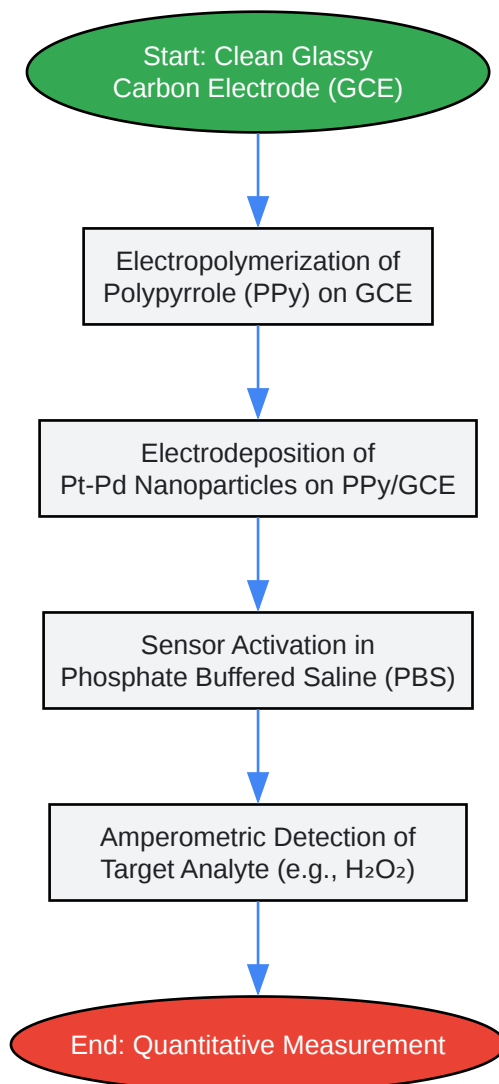
Signaling Pathway for Colorimetric Detection



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Caption: Signaling pathway for a Pd@Pt nanozyme-based colorimetric immunoassay.

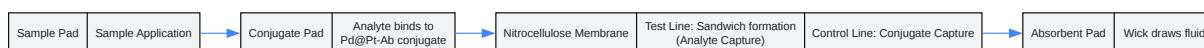
Experimental Workflow for Electrochemical Biosensor Fabrication



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Caption: Workflow for the fabrication of a Pd-Pt based electrochemical biosensor.

Logical Relationship in a Lateral Flow Immunoassay



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Caption: Logical flow and component relationship in a Pd@Pt-based LFIA.

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